N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core substituted at the N4 and N6 positions with a 4-methoxyphenyl group and a 3-methylbutyl chain, respectively. The para-methoxy group on the aryl substituent and the branched alkyl chain at N6 suggest a balance between hydrophobicity and steric bulk, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-16(2)13-14-24-23-27-21(26-17-9-11-19(30-3)12-10-17)20-15-25-29(22(20)28-23)18-7-5-4-6-8-18/h4-12,15-16H,13-14H2,1-3H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBUMKAGBXFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Substitution reactions:
Final coupling: The phenyl group is introduced in the final step through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents. These compounds have been designed to inhibit key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and casein kinase 1 (CK1) .
Case Study: EGFR Inhibition
A study demonstrated that specific derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer). Compound 12b from this series showed an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms .
CK1 Inhibition
Aberrant activation of CK1 is implicated in various cancers and neurological disorders. Research has focused on developing inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. One such compound exhibited an IC50 value of 78 nM, indicating strong inhibition .
Data Table: Anticancer Activity of Selected Compounds
| Compound ID | Target Protein | IC50 (µM) | Cell Line |
|---|---|---|---|
| 12b | EGFR | 0.016 | A549 |
| 12b | EGFR | 0.236 | HCT-116 |
| CK1 Inhibitor | CK1 | 0.078 | Various |
Potential in CNS Disorders
The pyrazolo[3,4-d]pyrimidine framework has been explored for its neuroprotective properties. Compounds targeting CK1 have shown promise in treating neurodegenerative diseases due to their role in modulating signaling pathways associated with neuronal survival .
Case Study: Neuroprotective Effects
In vitro studies have indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential utility in the treatment of conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is crucial for optimizing its pharmacological properties.
Key Modifications
- Substituents on the phenyl rings significantly influence potency and selectivity against targets.
- Variations in alkyl chain length and branching (e.g., methylbutyl) affect the compound's lipophilicity and cellular uptake.
Data Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy group | Increased solubility |
| Methylbutyl chain | Enhanced target affinity |
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves:
Inhibition of ER stress and apoptosis: This compound has been shown to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3.
NF-kB inflammatory pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with analogues reported in the literature:
Substituent Position and Aromaticity
- N4-(2/3/4-Methoxyphenyl) Analogues (): Compounds with methoxy groups at ortho (2-), meta (3-), or para (4-) positions on the N4-phenyl ring demonstrate how substituent orientation affects physical and chemical properties. For example: N4-(2-Methoxyphenyl) derivative: Melting point = 243–245°C, yield = 43% (toluene). N4-(3-Methoxyphenyl) derivative: Melting point = 199–201°C, yield = 65% (methanol). The para-substituted target compound likely has intermediate solubility due to reduced steric hindrance compared to ortho/meta isomers, though direct data are unavailable. The para-methoxy group may enhance π-π stacking interactions in biological targets .
N4-(3,4-Dimethylphenyl) Derivative ():
This analogue (C23H26N6O, mass = 402.502 Da) replaces the methoxy group with methyl substituents. The increased hydrophobicity of dimethylphenyl may improve membrane permeability but reduce solubility. The N6-(3-methoxypropyl) chain introduces an ether linkage, contrasting with the target’s purely aliphatic 3-methylbutyl group. Such differences could influence pharmacokinetics, as alkyl chains often prolong half-life compared to ether-containing substituents .
Alkyl vs. Aryl Substituents at N6
- N6-(3-Methylbutyl) vs. N6-Bis(isopropyl) (): The compound N4,N6-bis(1-methylethyl)-1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine (C17H22N6) features two isopropyl groups at N4 and N4. In contrast, the target’s N6-(3-methylbutyl) chain provides a longer, flexible alkyl group that may enhance hydrophobic interactions without excessive steric hindrance .
N6-(3-Methoxypropyl) vs. N6-(3-Methylbutyl) :
The 3-methoxypropyl group () introduces polarity via the ether oxygen, which could improve water solubility but reduce blood-brain barrier penetration. The target’s 3-methylbutyl chain lacks polar groups, favoring lipid-rich environments and possibly greater tissue distribution .
Heterocyclic and Bulky Substituents
N4-Pyrrolyl Derivative ():
The compound N3,1-diphenyl-N4-(1H-pyrrol-1-yl)-pyrazolo[3,4-d]pyrimidine-3,4-diamine incorporates a pyrrole ring at N3. The electron-rich heterocycle may engage in hydrogen bonding or charge-transfer interactions, differing from the target’s methoxyphenyl group. Such structural variations are critical in modulating selectivity for enzymes like kinases .- tert-Butyl and Fluoro Substituents (): Derivatives with tert-butyl groups (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidinone) highlight the impact of steric bulk. The fluorine atom in this analogue improves metabolic stability and electronegativity, a feature absent in the target compound .
Comparative Data Table
Implications of Structural Variations
- Biological Activity : Para-substituted aryl groups (e.g., 4-methoxyphenyl) may optimize target engagement through directional hydrogen bonding or aromatic interactions, whereas alkyl chains (e.g., 3-methylbutyl) enhance lipophilicity for membrane penetration .
- Synthetic Feasibility : Yields and reaction conditions vary with substituent complexity. For instance, methoxypropyl derivatives () require ether-forming steps, while alkyl chains like 3-methylbutyl might involve alkylation under basic conditions .
- Physicochemical Properties : Melting points and solubility are influenced by substituent polarity and symmetry. Ortho-substituted phenyl groups () often reduce crystallinity compared to para isomers .
Biological Activity
N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation. For instance, a study indicated that derivatives of this compound exhibited inhibitory concentrations (IC50) ranging from 0.3 to 24 µM against EGFR and VGFR2 targets, demonstrating significant anticancer potential in MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration and cycle progression, leading to DNA fragmentation .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines are well-documented. The compound has demonstrated potent inhibition of prostaglandin synthesis, which is crucial in inflammatory responses. In vitro assays showed that it significantly reduced levels of plasma prostaglandins (PGE2), indicating its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies have reported that modifications in the pyrazolo[3,4-d]pyrimidine structure can enhance its activity against various bacterial strains. For instance, derivatives were tested against MRSA with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL, suggesting strong antibacterial properties .
Case Studies and Experimental Findings
- Anticancer Mechanism : In a study focusing on the treatment of breast cancer cells (MCF-7), the compound was found to induce significant apoptosis at concentrations as low as 0.3 µM. Molecular docking studies revealed that the compound binds effectively to the active sites of EGFR and VGFR2, inhibiting their activity .
- Anti-inflammatory Activity : In an experimental model assessing anti-inflammatory effects, compounds derived from this pyrazolo[3,4-d]pyrimidine demonstrated LD50 values above 1100 mg/kg p.o., indicating low toxicity while maintaining effective anti-inflammatory action .
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated enhanced efficacy with specific structural modifications, particularly those involving electron-withdrawing groups on the aromatic rings .
Q & A
Basic: What are the methodological steps for synthesizing N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with high purity?
Answer:
- Step 1: Use a multi-step condensation reaction starting with 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as the core scaffold. Introduce the 4-methoxyphenyl and 3-methylbutyl groups via nucleophilic aromatic substitution under controlled anhydrous conditions (e.g., DMF as solvent, NaH as base, 80–100°C) .
- Step 2: Optimize stoichiometry (e.g., 1:2 molar ratio of core scaffold to substituent amines) to minimize byproducts. Monitor reaction progress via TLC or HPLC .
- Step 3: Purify the crude product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Validate purity via melting point analysis and HPLC retention time matching .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR Analysis: Assign peaks in the ¹H and ¹³C NMR spectra to confirm substituent positions. For example:
- X-ray Crystallography: Grow single crystals via slow evaporation in a DCM/hexane mixture. Resolve the crystal structure to confirm bond angles (e.g., C3–C4–C5 in the pyrimidine ring) and intermolecular interactions (e.g., hydrogen bonding between amine groups and solvent) .
- Mass Spectrometry: Validate molecular weight via HRMS (e.g., observed [M+H]+ at m/z 375.1814 for a related pyrazolo-pyrimidine derivative) .
Advanced: How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Answer:
- Hypothesis Testing: If bioactivity discrepancies arise (e.g., varying IC₅₀ values in kinase inhibition assays), consider:
- Data Cross-Validation: Compare results with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives with different substituents) to identify structure-activity trends .
- Theoretical Frameworks: Apply computational docking (e.g., AutoDock Vina) to model interactions with target proteins, identifying steric or electronic mismatches in conflicting studies .
Advanced: What advanced computational strategies are suitable for studying this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding over 100+ ns to assess stability of interactions (e.g., hydrogen bonds between the pyrimidine amine and kinase active-site residues) .
- Free Energy Calculations: Use MM/GBSA or FEP+ to quantify binding free energy, correlating with experimental IC₅₀ values to validate models .
- Pharmacophore Modeling: Map electrostatic and hydrophobic features of the compound to align with conserved motifs in target enzymes (e.g., ATP-binding pockets in kinases) .
Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Solubility Enhancement:
- Stability Profiling:
Advanced: What methodologies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical models?
Answer:
- ADME Profiling:
- In Vivo Pharmacokinetics: Administer IV/oral doses in rodent models. Calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis (NCA) in software like Phoenix WinNonlin .
Advanced: How can researchers address challenges in scaling up synthesis without compromising yield or purity?
Answer:
- Process Optimization:
- Quality Control:
Advanced: What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
